



Tetrabromoethylene (CAS No. 79-28-7): A Technical Guide for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrabromoethylene** (CAS No. 79-28-7), a halogenated hydrocarbon with applications in organic synthesis and material science. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, toxicological profile, and potential relevance in the field of drug development.

Chemical and Physical Properties

Tetrabromoethylene, systematically named 1,1,2,2-tetrabromoethene, is a dense, colorless crystalline solid.[1][2] Its high density is a notable characteristic, primarily attributed to the presence of four bromine atoms in its structure.[1]

Table 1: Physicochemical Properties of **Tetrabromoethylene**



Property	Value	Reference(s)	
CAS Number	79-28-7	[1]	
Molecular Formula	C ₂ Br ₄	[1]	
Molecular Weight	343.64 g/mol	[2]	
Appearance	Colorless crystals	[1][3]	
Melting Point	50 °C (122 °F; 323 K)	[1]	
Boiling Point	226 °C (439 °F; 499 K)	[1]	
Density	~2.76 g/cm³ (estimate)	[3]	
IUPAC Name	1,1,2,2-tetrabromoethene	[1]	
Synonyms	Perbromoethylene, Tetrabromoethene	[1][3]	

Synthesis and Experimental Protocols

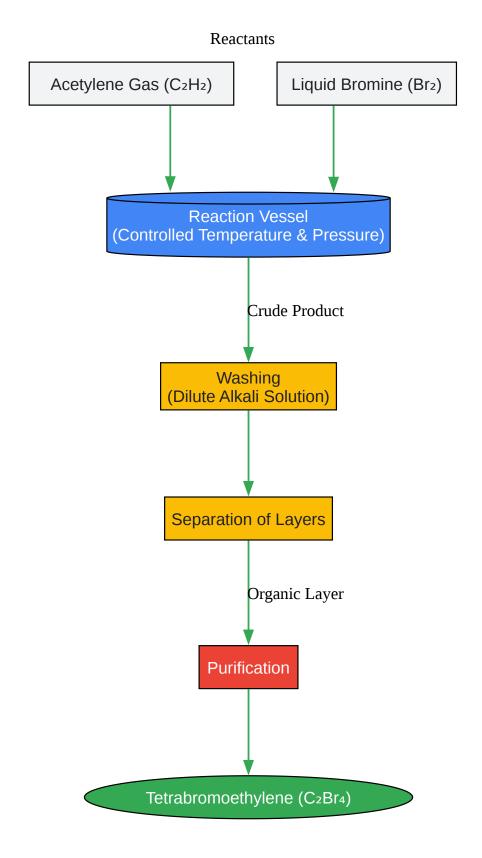
Tetrabromoethylene can be synthesized through several routes, primarily involving the bromination of acetylene or the dehydrobromination of pentabromoethane.[1]

Synthesis from Acetylene and Bromine

This method involves the direct reaction of acetylene gas with elemental bromine.[1] While specific, detailed laboratory-scale protocols for this synthesis are not readily available in the reviewed literature, the general industrial process involves bubbling purified acetylene gas through liquid bromine, often in a reactor under controlled temperature and pressure to manage the exothermic reaction.[4]

General Industrial Synthesis Workflow





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General workflow for the synthesis of **Tetrabromoethylene** from acetylene and bromine.



Dehydrobromination of Pentabromoethane

Another established method is the dehydrobromination of pentabromoethane.[1] This elimination reaction is typically achieved by treating pentabromoethane with a base. A detailed experimental protocol for this specific transformation could not be located in the reviewed literature.

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of **tetrabromoethylene**.

Table 2: Spectroscopic Data for **Tetrabromoethylene**

Technique	Data	Reference(s)
¹³ C NMR	No experimental data found. The chemical shift for the sp ² carbons is predicted to be in the range of 115-140 ppm.	[5]
Infrared (IR)	Vapor phase spectrum available on NIST WebBook.	[6]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) available on NIST WebBook.	[6]

Toxicological Profile

A comprehensive toxicological profile for **tetrabromoethylene**, including specific LD50 and LC50 values, is not readily available in the public domain. However, data for the structurally related compound 1,1,2,2-tetrabromoethane (CAS No. 79-27-6) is available and is presented here for informational purposes and to highlight the potential hazards associated with brominated hydrocarbons. It is crucial to note that this data does not pertain to **tetrabromoethylene** and should be interpreted with caution.

Table 3: Toxicological Data for 1,1,2,2-Tetrabromoethane (CAS No. 79-27-6)



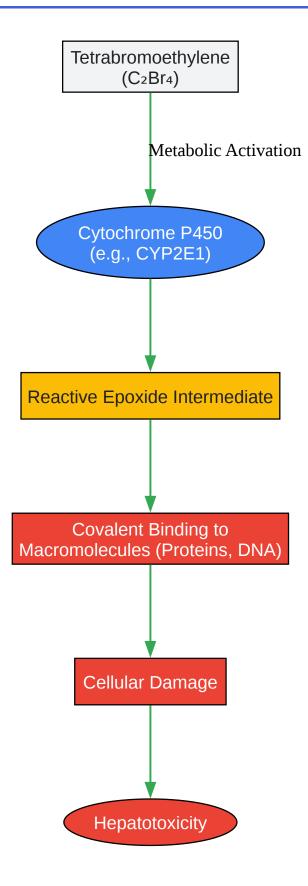
Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	1200 mg/kg	[7]
LC50	Rat	Inhalation (4h)	549 mg/m³	[7]
LD50	Rat	Dermal	5250 mg/kg	[7]
LD50	Mouse	Oral	269 mg/kg	[7]
LD50	Rabbit	Oral	400 mg/kg	[7]

Halogenated hydrocarbons are known to exhibit hepatotoxicity, and it is plausible that **tetrabromoethylene** shares this characteristic. The mechanism of liver injury for many halogenated compounds involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to cellular damage.

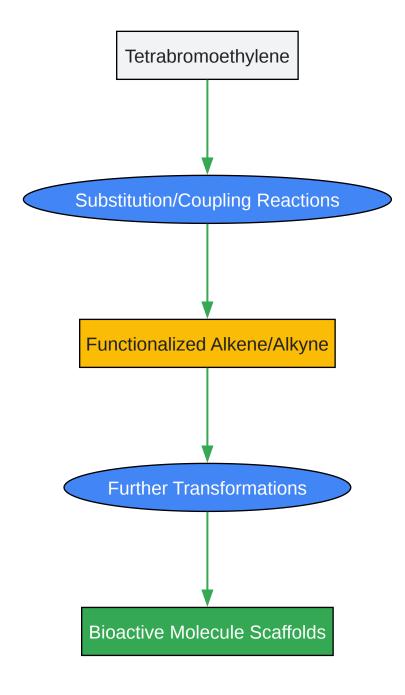
Postulated Metabolic Pathway Leading to Hepatotoxicity

The following diagram illustrates a generalized pathway for the metabolic activation of halogenated ethylenes by cytochrome P450, which is a key mechanism in their associated hepatotoxicity.









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